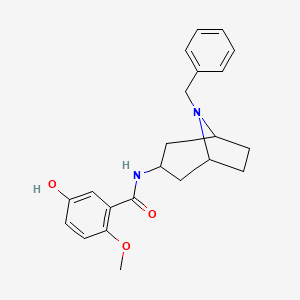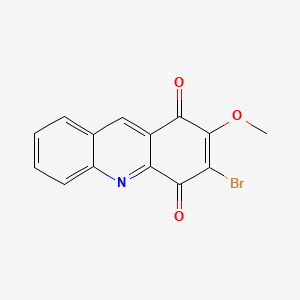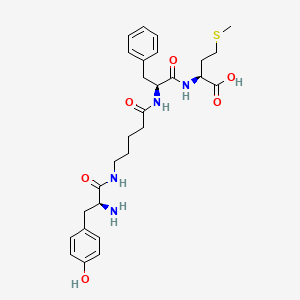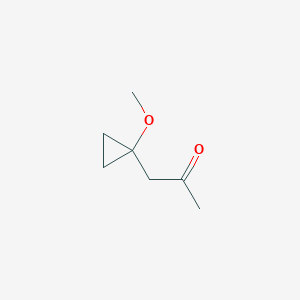
1-(1-Methoxycyclopropyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxycyclopropyl)propan-2-one is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclopropyl ring substituted with a methoxy group and a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Methoxycyclopropyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate hemiketal, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of methanol and an acid catalyst, with careful control of temperature and pressure to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methoxycyclopropyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Methoxycyclopropyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxycyclopropyl)propan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Cyclopropyl methyl ketone: Shares the cyclopropyl ring but lacks the methoxy group.
Methoxyacetone: Contains a methoxy group and a ketone but lacks the cyclopropyl ring.
Propriétés
Numéro CAS |
80345-19-3 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-(1-methoxycyclopropyl)propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7(9-2)3-4-7/h3-5H2,1-2H3 |
Clé InChI |
ONQSSUGMZDNKRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
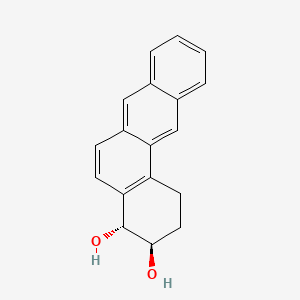
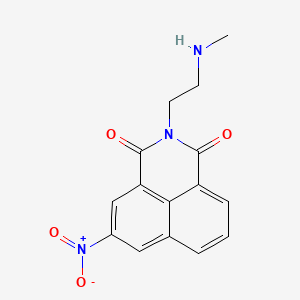
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)

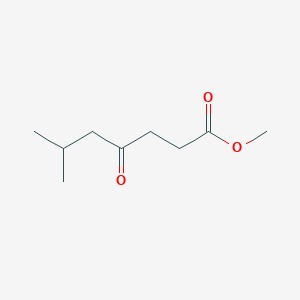
silane](/img/structure/B14431490.png)
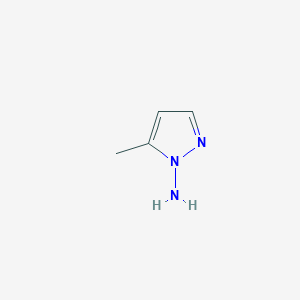
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
